4-chloro-1H-indazole-6-boronic acid
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Overview
Description
4-chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indazole-6-boronic acid typically involves the reaction of 4-chloro-1H-indazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the indazole and boronic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indazole-6-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.
Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various substituted indazole derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-chloro-1H-indazole-6-boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1H-indazole-6-boronic acid depends on its specific application. In coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the indazole ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Indazole-4-boronic acid: Another boronic acid derivative of indazole with similar reactivity but different substitution patterns.
Indazole-6-boronic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
4-chloro-1H-indazole-6-boronic acid is unique due to the presence of both the chlorine and boronic acid functional groups, which provide distinct reactivity and enable its use in a wide range of chemical transformations. This dual functionality makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(4-chloro-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKQJJHQGEJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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